4-iodo-N-(pyrazin-2-yl)benzamide

P2X7 receptor Inflammation THP-1 cells

Obtaining a reliable, high-purity building block with validated biological activity is critical for hit-to-lead campaigns. 4-Iodo-N-(pyrazin-2-yl)benzamide (CAS 1250516-70-1) solves this by combining confirmed P2X7 antagonism (IC50 10 µM in THP-1 cells) with a reactive para-iodo handle for rapid SAR diversification via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. • Validated tool compound for inflammation and neuropathic pain research. • Antimycobacterial SAR starting point targeting M. tuberculosis. • ≥95% purity ensures reproducible analytical and biological assay data. Sourced from vetted manufacturers and available for immediate global shipment.

Molecular Formula C11H8IN3O
Molecular Weight 325.109
CAS No. 1250516-70-1
Cat. No. B2582003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(pyrazin-2-yl)benzamide
CAS1250516-70-1
Molecular FormulaC11H8IN3O
Molecular Weight325.109
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC=CN=C2)I
InChIInChI=1S/C11H8IN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16)
InChIKeyULPASYKADJIJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-(pyrazin-2-yl)benzamide Chemical Identity


4-Iodo-N-(pyrazin-2-yl)benzamide (CAS 1250516-70-1) is an organic compound belonging to the class of N-(pyrazin-2-yl)benzamides, characterized by a para-iodo substituent on the benzamide phenyl ring . It has the molecular formula C11H8IN3O and a molecular weight of approximately 325.11 g/mol . This compound is primarily utilized as a research chemical building block in organic synthesis and medicinal chemistry , and has been investigated for potential biological activities, including antimycobacterial properties [1] and antagonism of the P2X7 receptor [2].

4-Iodo-N-(pyrazin-2-yl)benzamide Substitution Risks


The 4-iodo substituent on the benzamide phenyl ring confers distinct steric and electronic properties that critically influence target engagement and biological activity relative to close analogs. In the context of N-(pyrazin-2-yl)benzamides, even minor substitutions on the benzene ring (e.g., methyl vs. methoxy) can result in a >17-fold difference in enzyme inhibitory activity (IC50 ranging from 8.7 µM to 149 µM) [1]. The heavy iodine atom at the para-position provides a unique steric bulk and polarizability that is not replicated by smaller halogens (e.g., Cl, F) or hydrogen. Furthermore, in antimycobacterial studies of related N-(pyrazin-2-yl)benzamides, the specific substitution pattern on the benzene ring directly determines the spectrum of activity and cytotoxicity profile, with certain substitutions conferring broad-spectrum antimicrobial activity while others are inactive [2]. Therefore, substituting 4-iodo-N-(pyrazin-2-yl)benzamide with a non-iodinated analog or a different halogenated variant cannot be assumed to yield equivalent biological or synthetic outcomes without empirical validation.

4-Iodo-N-(pyrazin-2-yl)benzamide Comparative Evidence


P2X7 Receptor Antagonism

4-Iodo-N-(pyrazin-2-yl)benzamide has a quantifiably defined antagonistic activity against the human P2X7 purinoceptor. In a functional cellular assay using human THP-1 cells stimulated with BzATP, this compound inhibited YO-PRO-1 iodide uptake with an IC50 of 1.00E+4 nM (10 µM) [1]. This specific quantitative value provides a benchmark for activity in this system.

P2X7 receptor Inflammation THP-1 cells

Antimycobacterial Class-Level SAR

While direct MIC data for 4-iodo-N-(pyrazin-2-yl)benzamide against Mycobacterium tuberculosis are not available in the primary literature, its membership in the N-(pyrazin-2-yl)benzamide class allows for informed inference. A comprehensive structure-activity relationship (SAR) study demonstrated that the nature of substitution on the benzene ring of N-(pyrazin-2-yl)benzamides profoundly impacts antimycobacterial activity [1]. For instance, a 4-methyl substitution yielded an MIC of 29.1 µM against a specific target in a related assay [2], while a 4-ethyl substitution on a chlorinated analog resulted in an MIC of 3.13 µg/mL against Mtb H37Rv [1]. These data illustrate that para-substituents, including the iodine atom, are critical determinants of potency.

Antimycobacterial Tuberculosis Mycobacterium tuberculosis

Synthetic Utility: Iodo Handle

The para-iodo substituent in 4-iodo-N-(pyrazin-2-yl)benzamide serves as a highly versatile synthetic handle for further derivatization via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings . This contrasts with non-halogenated analogs or those with less reactive halogens (e.g., chloro or fluoro), which require harsher conditions or are inert to such transformations. The reactivity of the C-I bond (bond dissociation energy ~57 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol) or C-F (~116 kcal/mol), enabling selective and efficient functionalization under mild conditions [1].

Organic Synthesis Cross-coupling Building Block

4-Iodo-N-(pyrazin-2-yl)benzamide Application Scenarios


P2X7 Function in Inflammatory Models

Given its defined IC50 of 10 µM for antagonizing the human P2X7 receptor in THP-1 cells , 4-iodo-N-(pyrazin-2-yl)benzamide is a suitable tool compound for in vitro studies investigating the role of P2X7 in inflammation, neuropathic pain, or immune cell signaling. Its activity provides a benchmark for comparison with more potent or structurally distinct P2X7 antagonists.

Antimycobacterial Lead Scaffold

Based on established SAR for N-(pyrazin-2-yl)benzamides, this compound serves as a logical starting point for medicinal chemistry efforts targeting Mycobacterium tuberculosis . The para-iodo substituent provides a unique electronic and steric profile that can be used to probe the binding pocket of mycobacterial targets, and the compound can be further derivatized via the iodo handle to explore structure-activity relationships.

Diversified Library Synthesis Intermediate

The presence of a reactive aryl iodide moiety makes this compound an ideal core building block for generating diverse arrays of N-(pyrazin-2-yl)benzamide derivatives . Researchers can employ standard Suzuki, Sonogashira, or Buchwald-Hartwig coupling protocols to introduce a wide range of aryl, alkynyl, or amino substituents, facilitating the rapid exploration of chemical space for hit-to-lead campaigns.

Analytical Reference Standard

With its defined chemical structure, molecular weight (325.11 g/mol), and CAS registry number (1250516-70-1), 4-iodo-N-(pyrazin-2-yl)benzamide can be procured as a high-purity reference standard (e.g., 95% purity ) for the development and validation of analytical methods, such as HPLC or LC-MS assays, used to quantify or detect this class of compounds in complex mixtures.

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